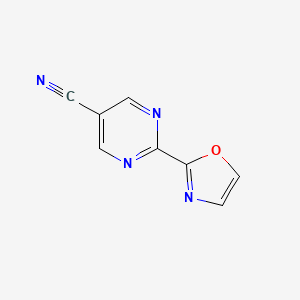
2-(Oxazol-2-YL)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxazol-2-YL)pyrimidine-5-carbonitrile is a heterocyclic compound that features both oxazole and pyrimidine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxazol-2-YL)pyrimidine-5-carbonitrile typically involves the reaction of 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile with various reagents. One common method includes the use of 2-(methoxy(4-methoxyphenyl)methylene)malononitrile and cyanamide . The reaction is often carried out under solvent-free conditions to enhance yield and reduce environmental impact .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Oxazol-2-YL)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazole or pyrimidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .
Applications De Recherche Scientifique
2-(Oxazol-2-YL)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating inflammatory diseases and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Oxazol-2-YL)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as COX-2. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory and anticancer effects . Additionally, it can induce apoptosis in cancer cells by disrupting cell cycle progression and increasing caspase-3 activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure but may have different substituents on the pyrimidine ring.
Oxazole derivatives: Compounds with an oxazole ring that exhibit similar biological activities.
Uniqueness
2-(Oxazol-2-YL)pyrimidine-5-carbonitrile stands out due to its dual functionality, combining the properties of both oxazole and pyrimidine rings. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C8H4N4O |
|---|---|
Poids moléculaire |
172.14 g/mol |
Nom IUPAC |
2-(1,3-oxazol-2-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H4N4O/c9-3-6-4-11-7(12-5-6)8-10-1-2-13-8/h1-2,4-5H |
Clé InChI |
ZUPIVXYGHOXPTM-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=N1)C2=NC=C(C=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11786178.png)

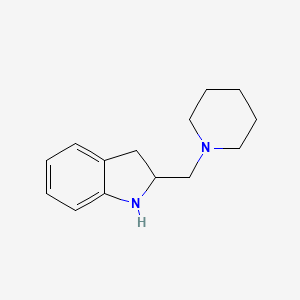
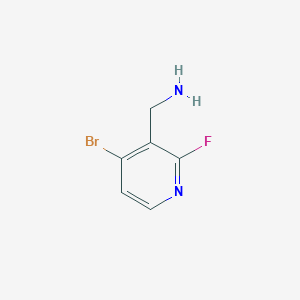
![4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11786217.png)
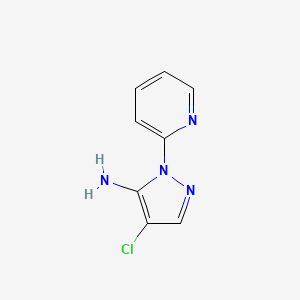


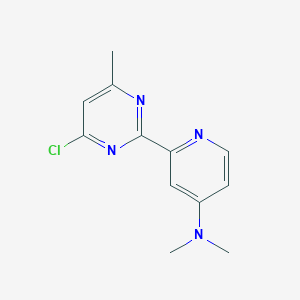
![6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786248.png)
![Methyl6-formyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B11786253.png)
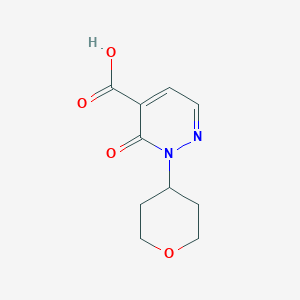
![3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B11786270.png)

